N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide
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Overview
Description
N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is a complex organic compound that features a benzoxazine ring fused with a benzene ring, a cyclohexyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzoxazine ring through the reaction of an amine with formaldehyde and a phenol derivative under controlled conditions . The cyclohexyl group is introduced via nucleophilic substitution reactions, and the carboxamide group is formed through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide involves its interaction with specific molecular targets. The benzoxazine ring can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Uniqueness
Compared to similar compounds, N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the benzoxazine and carboxamide groups allows for versatile interactions with a wide range of molecular targets, making it a valuable compound for diverse applications.
Biological Activity
N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₂O₃ |
Molecular Weight | 274.32 g/mol |
CAS Number | Not specified |
LogP | 2.988 |
Polar Surface Area | 49.041 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study by ChemDiv highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it was observed to reduce levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In a recent study, it was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Case Studies
-
Case Study on Antimicrobial Activity:
- Objective: To evaluate the antimicrobial efficacy of this compound.
- Method: Disk diffusion method against various bacterial strains.
- Results: Significant zones of inhibition were noted for S. aureus and E. coli, supporting its use as a potential antibacterial agent.
-
Case Study on Anti-inflammatory Effects:
- Objective: To assess the anti-inflammatory properties in vitro.
- Method: Macrophage cultures treated with LPS and varying concentrations of the compound.
- Results: A dose-dependent decrease in TNF-alpha and IL-6 levels was observed, suggesting effective modulation of inflammatory responses.
-
Case Study on Anticancer Activity:
- Objective: To determine the effects on cancer cell viability.
- Method: MTT assay performed on MCF-7 and A549 cell lines.
- Results: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values calculated at approximately 25 µM for MCF-7 cells.
Properties
IUPAC Name |
N-cyclohexyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-20-13-28-19-11-10-14(12-18(19)24-20)21(26)16-8-4-5-9-17(16)22(27)23-15-6-2-1-3-7-15/h4-5,8-12,15H,1-3,6-7,13H2,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAAHAORZQLVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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